Enzyme Substrate Affinity: Differential Km Values for (S)-Specific Oxidoreductase
In the (S)-specific 3-oxo ester reductase purified from baker's yeast (Saccharomyces cerevisiae), ethyl 3-oxohexanoate displays a Michaelis constant (Km) of 5.3 mM, in contrast to 0.9 mM for ethyl 3-oxobutyrate. For the (R)-specific enzyme, the Km values are 2.0 mM for ethyl 3-oxohexanoate versus 17.0 mM for ethyl 3-oxobutyrate [1]. This substrate-dependent reversal of affinity between the two enantiocomplementary enzymes demonstrates that the n-propyl side chain of ethyl 3-oxohexanoate is a critical determinant of enzyme recognition, not merely a passive structural variant.
| Evidence Dimension | Michaelis constant (Km) for (S)- and (R)-specific baker's yeast oxidoreductases |
|---|---|
| Target Compound Data | Km = 5.3 mM [(S)-enzyme]; Km = 2.0 mM [(R)-enzyme] |
| Comparator Or Baseline | Ethyl 3-oxobutyrate: Km = 0.9 mM [(S)-enzyme]; Km = 17.0 mM [(R)-enzyme] |
| Quantified Difference | (S)-enzyme: 5.9-fold higher Km for ethyl 3-oxohexanoate; (R)-enzyme: 8.5-fold lower Km for ethyl 3-oxohexanoate |
| Conditions | Purified oxidoreductases from Saccharomyces cerevisiae; assayed at pH 6.1–6.9 with NADPH as cofactor [1] |
Why This Matters
Researchers designing enantioselective reductions must select the β-keto ester with the appropriate chain length for the desired enzyme system; ethyl 3-oxohexanoate is the preferred substrate when targeting the (R)-enzyme pathway due to its 8.5-fold lower Km relative to ethyl 3-oxobutyrate.
- [1] Heidlas, J.; Engel, K.-H.; Tressl, R. Purification and characterization of two oxidoreductases involved in the enantioselective reduction of 3-oxo, 4-oxo and 5-oxo esters in baker's yeast. Eur. J. Biochem. 1988, 172, 633–639. View Source
